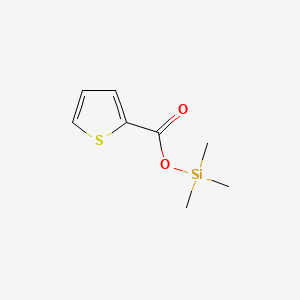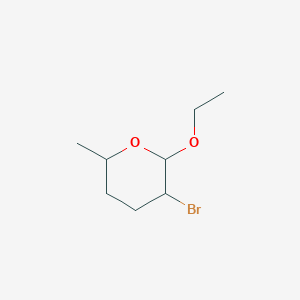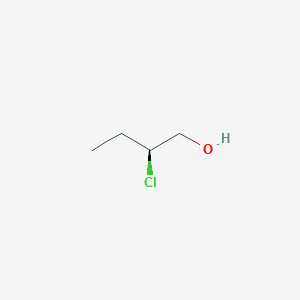
Aziridine, 2-ethyl-2,3,3-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 2-ethyl-2,3,3-trimethyl- is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom Aziridines are known for their high reactivity due to the ring strain in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aziridine, 2-ethyl-2,3,3-trimethyl- can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for the efficient and general synthesis of aziridines . Another method involves the cyclization of haloamines and amino alcohols, where an amine functional group displaces the adjacent halide in an intramolecular nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of aziridines typically involves the dehydration of aminoethanol. The Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 2-ethyl-2,3,3-trimethyl- undergoes various types of reactions, including:
Ring-opening reactions: Due to the ring strain, aziridines are highly reactive towards nucleophiles, leading to ring-opening reactions.
Substitution reactions: The nitrogen atom in aziridines can participate in substitution reactions, often leading to the formation of more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of aziridines include organolithium reagents, organocuprates, and various nucleophiles . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from the reactions of aziridine, 2-ethyl-2,3,3-trimethyl- depend on the specific reagents and conditions used. For example, ring-opening reactions with nucleophiles can lead to the formation of amines and other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
Aziridine, 2-ethyl-2,3,3-trimethyl- has several scientific research applications:
Medicinal Chemistry: Aziridines are used as building blocks in the synthesis of various pharmaceuticals due to their reactivity and ability to form complex structures.
Materials Science: Aziridines are used in the production of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Biological Research: Aziridines have been studied for their potential as anticancer and antimicrobial agents.
Wirkmechanismus
The mechanism of action of aziridine, 2-ethyl-2,3,3-trimethyl- involves its high reactivity due to ring strain. This reactivity allows it to participate in various chemical reactions, including nucleophilic ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine (Ethylenimine): The parent compound of aziridines, known for its high reactivity and use in industrial applications.
Uniqueness
Aziridine, 2-ethyl-2,3,3-trimethyl- is unique due to its specific substituents, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
52686-86-9 |
|---|---|
Molekularformel |
C7H15N |
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
2-ethyl-2,3,3-trimethylaziridine |
InChI |
InChI=1S/C7H15N/c1-5-7(4)6(2,3)8-7/h8H,5H2,1-4H3 |
InChI-Schlüssel |
JTQQICGHQSGYHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(N1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)





![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)

![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)


![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)

